4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid Syringic-d6 acid is deuterium labelled syringic acid, which is used in biological studies for electron transfer from plant phenolates to carotenoid radical cations with antioxidant interaction entering the Marcus theory inverted region.
One of the isotopic labelled form of syringic acid and could be used in some biological studies.
Brand Name: Vulcanchem
CAS No.: 84759-06-8
VCID: VC0196553
InChI: InChI=1S/C23H21N3O7S/c27-19(28)9-8-17(22(31)32)25-20(29)15-3-1-2-14(10-15)12-24-16-6-4-13(5-7-16)11-18-21(30)26-23(33)34-18/h1-7,10-11,17,24H,8-9,12H2,(H,25,29)(H,27,28)(H,31,32)(H,26,30,33)/b18-11-/t17-/m1/s1
SMILES: C1=CC(=CC(=C1)CNC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C9H4O5D6
Molecular Weight: 204.21

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid

CAS No.: 84759-06-8

Cat. No.: VC0196553

Molecular Formula: C9H4O5D6

Molecular Weight: 204.21

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid - 84759-06-8

CAS No. 84759-06-8
Molecular Formula C9H4O5D6
Molecular Weight 204.21
Standard InChI InChI=1S/C23H21N3O7S/c27-19(28)9-8-17(22(31)32)25-20(29)15-3-1-2-14(10-15)12-24-16-6-4-13(5-7-16)11-18-21(30)26-23(33)34-18/h1-7,10-11,17,24H,8-9,12H2,(H,25,29)(H,27,28)(H,31,32)(H,26,30,33)/b18-11-/t17-/m1/s1
Standard InChI Key YITBSJALJWUAQA-LVSMMTLPSA-N
SMILES C1=CC(=CC(=C1)CNC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)NC(CCC(=O)O)C(=O)O
Boiling Point 379.5±42.0 °C at 760 mmHg

Synthesis and Production Methods

The synthesis of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid would likely follow pathways similar to those used for producing regular syringic acid, with modifications to incorporate deuterium labeling. While the search results don't provide specific synthetic routes for the deuterated compound, we can infer potential approaches based on the synthesis of non-deuterated syringic acid.

A common precursor for syringic acid is 3,4,5-trimethoxybenzoic acid (TMBA), which undergoes selective demethylation of the 4-methoxy group . For the production of regular syringic acid, this demethylation is typically carried out in the presence of an excess of alkali hydroxide in ethylene glycol, followed by distillation of the resulting ethylene glycol monomethyl ether and water, with subsequent acidification and crystallization .

Applications in Scientific Research

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid has several important applications in scientific research, particularly in fields that benefit from stable isotope labeling.

Mass Spectrometry Applications

One of the primary applications of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid is in mass spectrometry. The deuterium labeling creates a predictable mass shift of +6 Da compared to non-deuterated syringic acid, making it valuable for:

  • Use as an internal standard for quantitative analysis

  • Tracer studies to follow metabolic pathways

  • Differential isotope labeling experiments

  • Method development and validation in analytical chemistry

These applications rely on the principle that deuterated compounds behave almost identically to their non-deuterated counterparts in chromatographic separation, but can be distinguished by their mass difference in mass spectrometric detection.

Electron Transfer Studies

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid plays a significant role in biological studies focusing on electron transfer mechanisms. Specifically, it has been used to investigate electron transfer from plant phenolates to carotenoid radical cations with antioxidant interaction entering the Marcus theory inverted region. These studies contribute to our understanding of fundamental biological processes and antioxidant mechanisms in plants.

The deuterium labeling is particularly valuable in these studies as it allows researchers to:

  • Track specific reaction pathways

  • Investigate kinetic isotope effects

  • Differentiate between competing mechanisms

  • Study the influence of subtle structural changes on electron transfer dynamics

Physical-Chemical Data and Properties

While specific data on 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid is limited in the literature, we can gain some insights by examining related compounds. For example, data on the solubility of non-deuterated 4-hydroxy-3,5-dimethoxybenzoic acid in methanol shows a temperature-dependent relationship that likely applies to the deuterated variant as well, with some minor differences due to the isotope effect.

Table 4.1: Estimated Physical Properties of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid

PropertyValueNotes
Molecular FormulaC9H4O5D6Six deuterium atoms replace hydrogens in methoxy groups
Molecular Weight204.21 g/molIncreased compared to non-deuterated syringic acid (198.17 g/mol)
Physical StateCrystalline solidAt room temperature and pressure
Typical Purity95% by HPLCCommercial preparations
Deuterium Incorporation98% atom DHigh isotopic purity in commercial samples
CAS Number84759-06-8Registry identifier

Analytical Methods for Characterization

The characterization and analysis of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid typically involves a combination of chromatographic, spectroscopic, and mass spectrometric techniques. These methods are essential for confirming the structure, purity, and deuterium incorporation of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid. Typical HPLC methods might employ a C18 reversed-phase column with a gradient elution using a mixture of water and organic solvent (such as acetonitrile or methanol), often with a small amount of acid (such as formic acid or acetic acid) to improve peak shape and retention.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, 13C-NMR, and 2H-NMR (deuterium NMR), provides detailed structural information about 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid. The absence of proton signals from the methoxy groups in 1H-NMR and the presence of corresponding signals in 2H-NMR confirm the deuterium incorporation at the desired positions.

Comparative Analysis with Non-Deuterated Analogs

Understanding the relationship between 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid and its non-deuterated counterpart provides valuable context for its applications and properties.

Physical Property Differences

While structurally similar, some physical properties of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid differ slightly from those of non-deuterated syringic acid:

  • The molecular weight increases from 198.17 g/mol to 204.21 g/mol due to the replacement of six hydrogen atoms (atomic weight ≈ 1.008) with six deuterium atoms (atomic weight ≈ 2.014)

  • There may be subtle differences in solubility behavior due to the isotope effect

  • The melting point may differ slightly from that of non-deuterated syringic acid

  • Spectroscopic properties, particularly in infrared spectroscopy, will show characteristic shifts due to the different vibrational frequencies of C-D bonds compared to C-H bonds

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